molecular formula C23H20N4O B14329095 4,4'-{2-[2-(4-Aminophenyl)ethenyl]-1,3-oxazole-4,5-diyl}dianiline CAS No. 110007-74-4

4,4'-{2-[2-(4-Aminophenyl)ethenyl]-1,3-oxazole-4,5-diyl}dianiline

Cat. No.: B14329095
CAS No.: 110007-74-4
M. Wt: 368.4 g/mol
InChI Key: CBTWOYNBBZHGLW-UHFFFAOYSA-N
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Description

4,4’-{2-[2-(4-Aminophenyl)ethenyl]-1,3-oxazole-4,5-diyl}dianiline is a complex organic compound characterized by its unique structure, which includes an oxazole ring and two aminophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-{2-[2-(4-Aminophenyl)ethenyl]-1,3-oxazole-4,5-diyl}dianiline typically involves the condensation of primary amines with corresponding aldehydes in methanol, followed by the reduction of the resulting Schiff bases with sodium borohydride in methanol and dichloromethane at room temperature . This method ensures the formation of the desired compound with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4,4’-{2-[2-(4-Aminophenyl)ethenyl]-1,3-oxazole-4,5-diyl}dianiline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as halides or amines under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction can produce amines or alcohols.

Scientific Research Applications

4,4’-{2-[2-(4-Aminophenyl)ethenyl]-1,3-oxazole-4,5-diyl}dianiline has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4’-{2-[2-(4-Aminophenyl)ethenyl]-1,3-oxazole-4,5-diyl}dianiline involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4’-{2-[2-(4-Aminophenyl)ethenyl]-1,3-oxazole-4,5-diyl}dianiline is unique due to its oxazole ring, which imparts distinct chemical and physical properties. This structural feature differentiates it from other similar compounds and contributes to its diverse applications in various fields.

Properties

CAS No.

110007-74-4

Molecular Formula

C23H20N4O

Molecular Weight

368.4 g/mol

IUPAC Name

4-[2-[4,5-bis(4-aminophenyl)-1,3-oxazol-2-yl]ethenyl]aniline

InChI

InChI=1S/C23H20N4O/c24-18-8-1-15(2-9-18)3-14-21-27-22(16-4-10-19(25)11-5-16)23(28-21)17-6-12-20(26)13-7-17/h1-14H,24-26H2

InChI Key

CBTWOYNBBZHGLW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=CC2=NC(=C(O2)C3=CC=C(C=C3)N)C4=CC=C(C=C4)N)N

Origin of Product

United States

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